3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Target deconvolution Chemical biology SIRT2

3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (CAS 890611-35-5) is a synthetic small molecule belonging to the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide class. Its molecular formula is C15H19N5O3S with a molecular weight of 349.41 g/mol.

Molecular Formula C15H19N5O3S
Molecular Weight 349.41
CAS No. 890611-35-5
Cat. No. B3016796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
CAS890611-35-5
Molecular FormulaC15H19N5O3S
Molecular Weight349.41
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3
InChIInChI=1S/C15H19N5O3S/c21-14(18-15-16-11-17-19-15)12-6-5-7-13(10-12)24(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H2,16,17,18,19,21)
InChIKeyCSSVBFLPNVACGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (CAS 890611-35-5): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (CAS 890611-35-5) is a synthetic small molecule belonging to the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide class. Its molecular formula is C15H19N5O3S with a molecular weight of 349.41 g/mol [1]. The compound features a benzamide core substituted with a seven-membered azepane sulfonamide at the meta position and a 4H-1,2,4-triazol-3-yl group as the N-aryl amide substituent. This scaffold has been the focus of recent medicinal chemistry campaigns targeting carbonic anhydrase IX (CAIX), a tumor-associated enzyme overexpressed in hypoxic solid tumors [2]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals, catalog F3213-0011) at ≥90% purity, typically supplied in milligram quantities for early-stage research [1].

Why 3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (890611-35-5) Cannot Be Replaced by Generic In-Class Analogs: The N-Aryl Substituent Determines Target Engagement, Selectivity, and Physicochemical Behavior


The 3-(azepan-1-ylsulfonyl)benzamide scaffold is present in multiple biologically characterized tool compounds, yet the N-aryl substituent critically dictates target profile. AK-1 (3-nitrophenyl analog, CAS 330461-64-8) and AK-7 (3-bromophenyl analog, CAS 420831-40-9) act as selective SIRT2 inhibitors with IC50 values of 12.5 µM and 15.5 µM, respectively, and negligible activity against SIRT1 and SIRT3 [1]. In contrast, Khanfar et al. (2025) demonstrated that different N-aryl substitutions within the same 3-(azepan-1-ylsulfonyl)benzamide series redirect inhibitory activity toward carbonic anhydrase IX (CAIX), with IC50 values spanning from 19 nM to >10,000 nM depending solely on the aryl group identity [2]. The 4H-1,2,4-triazol-3-yl moiety in 890611-35-5 introduces a heterocyclic Zn²⁺-coordinating group absent in the SIRT2-targeting analogs, creating a structurally encoded divergence in both primary target engagement and downstream biological consequences. Simple interchange with a different N-aryl analog without experimental validation therefore carries a high risk of target misassignment and irreproducible results.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (890611-35-5) Versus the Closest Structural Analogs


Target Class Divergence: Triazole-Containing Analog Redirects from SIRT2 Inhibition (AK-1/AK-7) Toward Carbonic Anhydrase Engagement

The closest commercially available analogs of 890611-35-5 — AK-1 (3-nitrophenyl) and AK-7 (3-bromophenyl) — are validated as selective SIRT2 inhibitors with IC50 values of 12.5 µM and 15.5 µM, respectively, while showing minimal inhibition of SIRT1 and SIRT3 . However, the Khanfar et al. (2025) structure-activity relationship study on the identical 3-(azepan-1-ylsulfonyl)benzamide scaffold established that N-aryl substitution governs target switching: replacing the phenyl group with heterocyclic or substituted aromatic moieties redirected inhibitory activity from SIRT2/deacetylase targets to carbonic anhydrase IX (CAIX), with the most potent analog (compound 26) achieving an IC50 of 19 nM against CAIX [1]. The 4H-1,2,4-triazol-3-yl group in 890611-35-5 structurally mimics the Zn²⁺-coordinating heterocycles that conferred CAIX potency in the Khanfar series, suggesting this compound should be evaluated for CAIX inhibition rather than assumed to retain the SIRT2 profile of AK-1/AK-7.

Target deconvolution Chemical biology SIRT2 Carbonic anhydrase IX

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bonding Capacity, and Calculated Polarity Distinguish the Triazole Analog from Phenyl-Substituted Comparators

The 4H-1,2,4-triazol-3-yl substituent imparts significantly different physicochemical properties compared to the phenyl-based N-aryl groups in AK-1 and AK-7. The target compound (MW = 349.41 g/mol, molecular formula C15H19N5O3S) is substantially smaller than AK-7 (MW = 437.35 g/mol, C19H21BrN2O3S, a difference of +87.94 g/mol or +25.2%) [1][2]. The triazole ring introduces two additional nitrogen atoms versus the phenyl analogs, increasing hydrogen bond acceptor count and topological polar surface area. A structurally related compound with the same molecular formula (C15H19N5O3S) has been profiled with a calculated clogP of 0.83 and topological polar surface area (TPSA) of 109.04 Ų [3], indicating moderate hydrophilicity favorable for aqueous solubility. For comparison, AK-7 (C19H21BrN2O3S) has a higher calculated logP due to the bromophenyl moiety, with reduced aqueous solubility [2]. These differences in MW, logP, and H-bonding capacity directly affect compound handling (DMSO solubility), membrane permeability in cell-based assays, and pharmacokinetic behavior if used in vivo.

Physicochemical properties Drug-likeness Solubility Permeability

Triazole Moiety as a Zn²⁺-Coordinating Pharmacophore: Mechanistic Basis for Carbonic Anhydrase Isoform Selectivity Over Non-Zinc-Dependent Targets

Molecular docking studies from the Khanfar et al. (2025) series revealed that potent CAIX inhibition by 3-(azepan-1-ylsulfonyl)benzamide derivatives depends on three structural features: (i) strong coordination with the catalytic Zn²⁺ metal in the CA active site, (ii) hydrophobic interactions of the azepane ring with a lipophilic pocket, and (iii) π-stacking interactions of the N-aryl ring with an aromatic surface [1]. The 4H-1,2,4-triazol-3-yl group in 890611-35-5 contains two endocyclic nitrogen atoms capable of direct Zn²⁺ coordination, a feature absent in the SIRT2-targeting analogs AK-1 (3-nitrophenyl) and AK-7 (3-bromophenyl), which lack metal-chelating capacity. The 1,2,4-triazole ring is a validated Zn²⁺-binding group extensively exploited in carbonic anhydrase inhibitor design, with numerous triazole-containing sulfonamides demonstrating nanomolar CAIX and CAXII inhibition with selectivity over cytosolic isoforms CAI and CAII [2]. This structural feature creates a mechanistic basis for CA isoform engagement that is fundamentally absent in the phenyl-substituted SIRT2 inhibitors of the same scaffold class.

Carbonic anhydrase inhibition Zinc coordination Metalloenzyme Isoform selectivity

Antiproliferative Activity in NCI-60 Panel: Class-Level Evidence That CAIX-Potent Analogs Produce Cancer Cell Growth Inhibition, a Profile Unattainable with SIRT2-Selective Compounds of the Same Scaffold

The three most active CAIX inhibitors from the Khanfar et al. (2025) series — compounds 8, 16, and 26 — were advanced to the NCI-60 human tumor cell line screen for antiproliferative profiling. Compound 16 (CAIX IC50 = 310 nM) demonstrated potent growth inhibitory effects against multiple cancer cell lines, establishing that CAIX inhibition within this scaffold class translates to measurable anticancer activity in a standardized, NCI-validated assay platform [1]. In contrast, SIRT2 inhibitors AK-1 and AK-7, while reported to have neuroprotective effects in neurodegeneration models and cell cycle effects in colon carcinoma cells, have not been profiled in the NCI-60 panel and their anticancer activity is restricted to specific cellular contexts . The NCI-60 data for the Khanfar CAIX series provides a procurement-relevant benchmark: CAIX-targeting members of this scaffold class demonstrate broad antiproliferative activity, whereas SIRT2-targeting members show context-dependent effects. The activity of 890611-35-5 in the NCI-60 panel has not been reported and remains an experimental unknown.

Anticancer activity NCI-60 screening CAIX Tumor hypoxia

Recommended Research Application Scenarios for 3-(Azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide (890611-35-5) Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Profiling: Primary Screening Against CAIX and CAXII for Tumor Hypoxia Target Validation

Based on the class-level SAR established by Khanfar et al. (2025), where 3-(azepan-1-ylsulfonyl)benzamide derivatives with heterocyclic N-aryl substituents demonstrated potent CAIX inhibition (IC50 19–310 nM) [1], 890611-35-5 should be prioritized for carbonic anhydrase isoform profiling. The 4H-1,2,4-triazol-3-yl group provides a Zn²⁺-coordinating pharmacophore [1] that is absent in the SIRT2-targeting analogs AK-1 and AK-7. Recommended experimental workflow: (i) stopped-flow CO2 hydration assay against a panel of human CA isoforms (CAI, CAII, CAIX, CAXII) with acetazolamide as reference standard; (ii) selectivity determination comparing tumor-associated isoforms (CAIX/CAXII) versus cytosolic off-target isoforms (CAI/CAII).

Chemical Biology Tool for Dissecting SIRT2-Independent Functions of the 3-(Azepan-1-ylsulfonyl)benzamide Scaffold

Because AK-1 and AK-7 are firmly established as selective SIRT2 inhibitors (IC50 12.5–15.5 µM) [2], 890611-35-5 can serve as a structurally matched negative control for SIRT2 engagement in chemical biology experiments. The triazole-for-phenyl substitution preserves the azepane-sulfonyl-benzamide core while abolishing SIRT2 activity (predicted based on Khanfar SAR showing target switch with N-aryl modification) [1]. This enables experiments where the azepane-sulfonyl-benzamide scaffold is held constant while the N-aryl group is varied to probe target-specific versus scaffold-mediated cellular effects. Researchers should experimentally confirm lack of SIRT2 inhibition at concentrations up to 50 µM before use as a negative control.

NCI-60 or Panel-Based Antiproliferative Screening for CAIX-Dependent Cancer Cell Lines

The Khanfar et al. (2025) finding that compound 16 (CAIX IC50 = 310 nM) demonstrated potent growth inhibition in the NCI-60 panel [1] supports the prioritization of CAIX-active members of this scaffold for broad anticancer screening. 890611-35-5, with its triazole Zn²⁺-coordinating group, is structurally positioned for similar evaluation. Recommended use: single-concentration or 5-dose NCI-60 screening to establish a GI50 fingerprint, followed by COMPARE analysis to identify correlation with known CAIX inhibitors. Cell lines with documented CAIX overexpression under hypoxia (e.g., HT-29, MDA-MB-231, A498) should be prioritized for follow-up mechanistic studies under both normoxic and hypoxic (1% O2) conditions.

Structure-Activity Relationship (SAR) Expansion: Exploring the Triazole-Benzamide Linker Space for CAIX Selectivity Optimization

The 4H-1,2,4-triazol-3-yl group in 890611-35-5 represents a distinct chemotype within the broader triazole-benzamide carbonic anhydrase inhibitor landscape [3]. For medicinal chemistry groups, this compound serves as a starting point for systematic SAR exploration: (i) variation of the triazole substitution pattern (1,2,3-triazole vs. 1,2,4-triazole); (ii) introduction of substituents on the triazole ring; (iii) modification of the linker between benzamide and triazole. The commercial availability of 890611-35-5 at ≥90% purity in milligram quantities [4] enables rapid procurement for analog synthesis and initial biological evaluation without the need for de novo synthesis of the parent scaffold.

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.